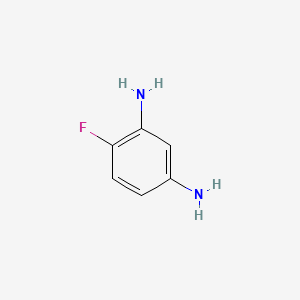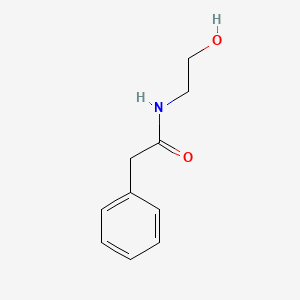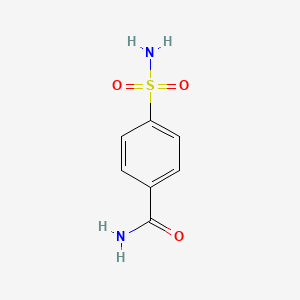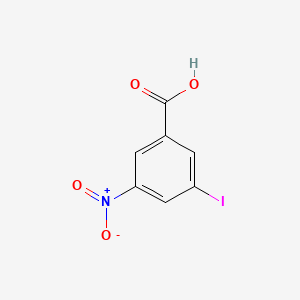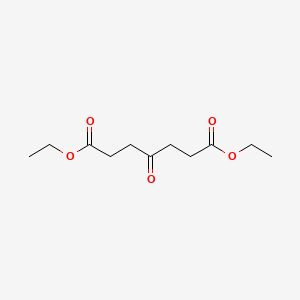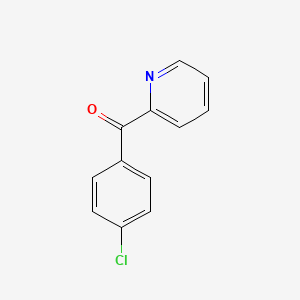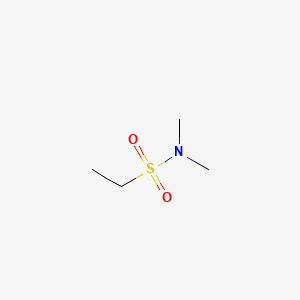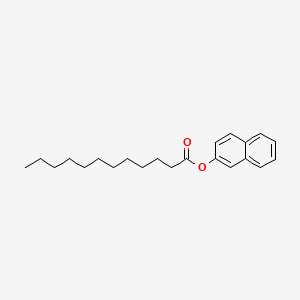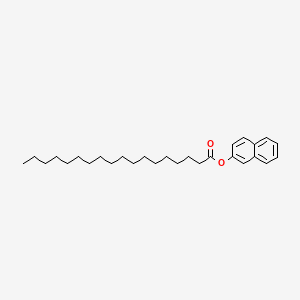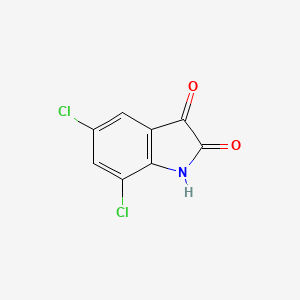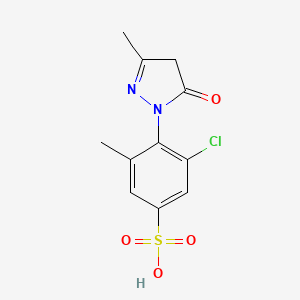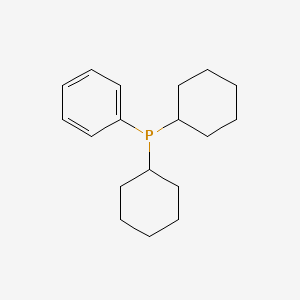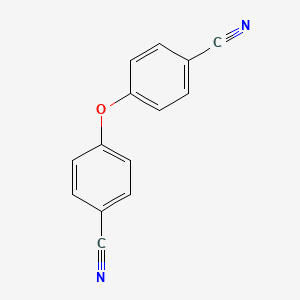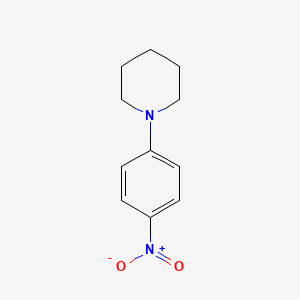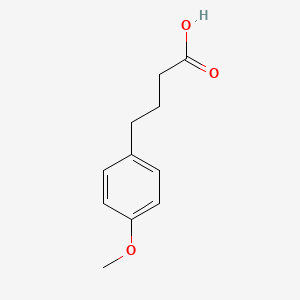
4-(4-甲氧基苯基)丁酸
描述
4-(4-Methoxyphenyl)butyric acid is a chemical compound that has been the subject of various research studies due to its relevance in the synthesis of pharmaceutical intermediates and its potential for biological activity. The compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further linked to a butyric acid chain.
Synthesis Analysis
The synthesis of derivatives of 4-(4-methoxyphenyl)butyric acid has been explored in several studies. A solvent-free process for the demethylation of 4-(4-methoxyphenyl)butanoic acid to produce 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674, has been developed. This process utilizes aqueous HBr and allows for direct crystallization of the product from the reaction mixture . Another study reports the synthesis of a compound where the methoxyphenylbutyric acid structure is modified with a nitrogen mustard group, indicating the versatility of the parent compound in creating derivatives with potential pharmacological activities . Additionally, the demethylation of 4-methoxyphenylbutyric acid using molten pyridinium hydrochloride has been successfully scaled up to multikilogram levels, demonstrating the practicality of this approach for industrial applications .
Molecular Structure Analysis
Research on related compounds, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, provides insights into the molecular structure and properties of methoxyphenyl derivatives. The crystal structure, stabilized by intermolecular hydrogen bonds, and the small energy gap between the frontier molecular orbitals, which is responsible for nonlinear optical activity, are notable features that could be relevant to the parent compound .
Chemical Reactions Analysis
The chemical reactivity of 4-(4-methoxyphenyl)butyric acid and its derivatives is an area of interest. For instance, the behavior of a derivative in the NBP assay procedure suggests that it alkylates NBP similarly to chlorambucil, which is important for understanding the compound's potential interactions in biological systems . The synthesis of a pharmaceutical intermediate involving a Friedel-Crafts reaction also highlights the reactivity of the methoxyphenyl moiety under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(4-methoxyphenyl)butyric acid derivatives are influenced by their molecular structure. For example, the synthesis of polymeric derivatives of 4-methoxyphenylacetic acid, which is structurally related to 4-(4-methoxyphenyl)butyric acid, reveals information about the stereochemistry and tacticity of the resulting polymers, which could have implications for the properties of the parent compound . Additionally, the synthesis and biological activity of a thiourea carboxylic acid phenoxy ester derivative suggest that modifications to the methoxyphenylbutyric acid structure can lead to compounds with significant biological activities, including antimicrobial properties .
科学研究应用
关键中间体的合成
4-(4-甲氧基苯基)丁酸在各种化合物的合成中起着重要作用。例如,它用于有机溶剂无需合成4-(4-羟基苯基)丁酸,这是合成LY518674 (Delhaye et al., 2006)的关键中间体。该过程涉及使用水溶性HBr对4-(4-甲氧基苯基)丁酸进行去甲基化。同样,它还参与了β-内酰胺类抗生素生产中间体的实际合成(Cainelli et al., 1998)。
药物载体应用
4-(4-甲氧基苯基)丁酸衍生物在制药应用中也具有重要意义。一个显著的例子是在光响应透明质酸纳米凝胶的开发中,它用于药物封装和控制释放 (Park et al., 2013)。这些纳米凝胶在与局部光照射相关时,在杀灭肿瘤细胞方面表现出增强的功效。
防腐蚀
在材料科学领域,4-(4-甲氧基苯基)丁酸衍生物被用作防腐剂。一项研究展示了这些化合物在盐酸介质中对低碳钢的抑制性能 (Bentiss et al., 2009)。它们在防止酸性腐蚀方面表现出高效率,即使在非常低的浓度下也是如此。
阴离子结合性能
在超分子化学中,4-(4-甲氧基苯基)丁酸衍生物,如杯[4]吡咯,已被研究其阴离子结合性能 (Anzenbacher et al., 1999)。这些化合物对小型阴离子,如氯离子,显示出选择性亲和力,并可用于传感和分离技术。
电化学应用
该化合物还用于电化学研究,例如在4-苯基丁-2-酮的电化学转化为4-苯基丁-2-酮中。这个过程对于不同底物的氢化和电催化系统的发展具有重要意义 (Bryan & Grimshaw, 1997)。
安全和危害
属性
IUPAC Name |
4-(4-methoxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-14-10-7-5-9(6-8-10)3-2-4-11(12)13/h5-8H,2-4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHMNCJMXQKSBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196435 | |
| Record name | 4-(4-Methoxyphenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)butyric acid | |
CAS RN |
4521-28-2 | |
| Record name | 4-Methoxybenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4521-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Methoxyphenyl)butyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004521282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4521-28-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407553 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-Methoxyphenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-methoxyphenyl)butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(4-METHOXYPHENYL)BUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTB8R8QC7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

